2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with bromomethyl and methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable aldehyde, followed by bromination and methylthiolation . The reaction conditions often require the use of catalysts such as samarium triflate under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of reusable acid catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethylbenzoxazole
- 2-Methylthiobenzoxazole
- 2-Bromomethyl-1,3-benzoxazole
Uniqueness
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and methylthio substituents, which provide distinct reactivity patterns compared to similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .
Properties
Molecular Formula |
C9H8BrNOS |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNOS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
YBBOZCKFEBCQBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(O2)CBr |
Origin of Product |
United States |
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